喹啉-8-甲酰氯

描述

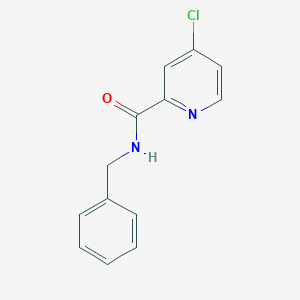

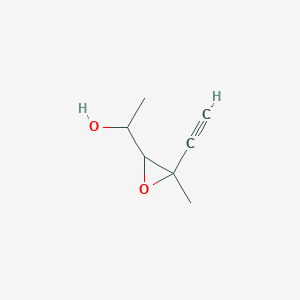

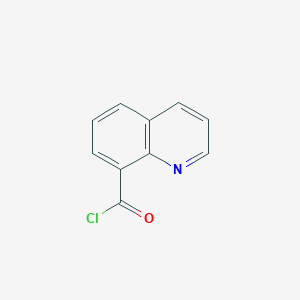

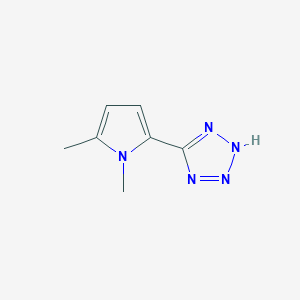

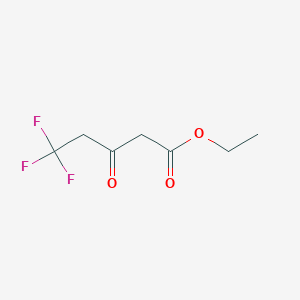

Quinoline-8-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It falls under the category of carbonyl chlorides . The compound is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. Traditional methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often require harsh reaction conditions and toxic reagents . Recent advances have focused on developing more efficient and environmentally friendly methods. For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners, all of which have shown increased reaction efficiency and improved yield .

Molecular Structure Analysis

The molecular structure of Quinoline-8-carbonyl chloride consists of a quinoline ring attached to a carbonyl chloride group . The quinoline ring is a heterocyclic compound with a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. They can undergo both electrophilic and nucleophilic substitution processes . Recent research has focused on green synthetic methods to produce quinolines and their derivatives .

科学研究应用

抗肿瘤治疗中的抗血管生成活性

喹啉衍生物,包括与喹啉-8-甲酰氯相关的衍生物,因其潜在的抗血管生成活性而被研究,特别是在抗肿瘤治疗中。例如,与喹啉-8-甲酰氯在结构上相关的化合物 2-甲酰-8-羟基喹啉鎓氯化物,已显示出显着抑制人脐静脉内皮细胞生长的能力,在体外和体内模型中均表现出强大的抗血管生成和抗肿瘤活性 (Lam 等人,2016)。

喹啉衍生物的合成

喹啉是药物研究中一类至关重要的化合物。已经开发出用于合成喹啉衍生物的高效方法。例如,已经证明使用五氯化铌和甘油中的五氯化铌处理 O-氨基芳基酮和羰基化合物可以生成高产率和短反应时间的喹啉衍生物,突出了这些合成方法的多功能性和环境友好性 (Zakerinasab 等人,2015)。

新型催化过程的开发

研究还集中在开发用于合成功能化喹啉的新型催化过程。一项研究证明了使用钴纳米催化剂对 2-硝基芳基羰基与炔酸酯和炔酮进行选择性还原环化,从而合成了一系列功能化喹啉。该方法提供了广阔的底物范围、良好的官能团耐受性和可重复使用的催化剂等优点 (Xie 等人,2020)。

喹啉作为癌症药物发现中的特权支架

与喹啉-8-甲酰氯密切相关的喹啉类化合物已广泛用于癌症药物发现。它们的合成多功能性允许生成大量结构多样的衍生物,从而产生有效的抗癌活性。喹啉化合物已被研究其在抑制酪氨酸激酶和 DNA 修复机制等各种癌症相关过程中的作用 (Solomon & Lee, 2011)。

环境应用

喹啉衍生物在环境科学中也有应用。例如,已经研究了模拟含氯废水中的喹啉的电氧化,揭示了显着的去除效率,并强调了电化学反应器在处理盐水废水中的潜力 (Li, 2022)。

作用机制

While the specific mechanism of action for Quinoline-8-carbonyl chloride is not mentioned in the search results, quinolones, a class of compounds that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

安全和危害

未来方向

The synthesis of quinoline derivatives, including Quinoline-8-carbonyl chloride, is an active area of research. Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . Furthermore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

属性

IUPAC Name |

quinoline-8-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCPFISUMNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563371 | |

| Record name | Quinoline-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100517-41-7 | |

| Record name | Quinoline-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)